Reported Lack of Potent Bioactivity Distinguishes Compound as a Negative Control Candidate
This compound has been noted for its lack of potency and selectivity in a kinase inhibition context. A scientific commentary on its reported IC50 of 28 µM explicitly states that 'this compound can be neither potent nor selective' [1]. This profile differentiates it from active pyridinyl sulfonamide kinase inhibitors and positions it as a potential negative control compound in assay development.
| Evidence Dimension | Potency and Selectivity in Kinase Inhibition |
|---|---|
| Target Compound Data | Reported IC50 of 28 µM |
| Comparator Or Baseline | Potent kinase inhibitors (e.g., sub-µM IC50) vs. Inactive Controls |
| Quantified Difference | At least a 28-fold higher IC50 compared to a 1 µM inhibitor; described as non-selective |
| Conditions | In vitro kinase assay (specific kinase target not provided in commentary) |
Why This Matters
This data point justifies its use as a negative control, which is a critical and specific procurement need for researchers validating assay systems, distinct from purchasing an active analog.
- [1] Southan, C. (2017, September 23). Comment on Hypothesis. 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective' [Comment on the article 'Hypothesis']. Hypothesis. https://hypothes.is/a/0mNxINwXEemQ3rNfQH6H2A. View Source
